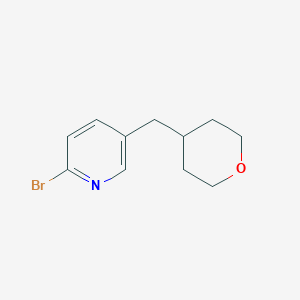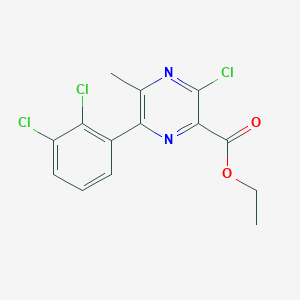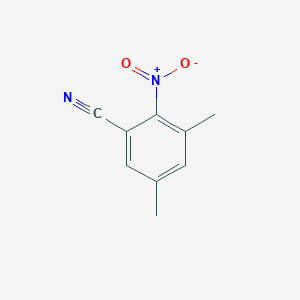
3,5-Dimethyl-2-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-2-nitrobenzonitrile is an aromatic organic compound with the molecular formula C9H8N2O2 It is characterized by the presence of two methyl groups at the 3rd and 5th positions, a nitro group at the 2nd position, and a nitrile group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Another method involves the reaction of 3,5-dimethylbenzoyl chloride with sodium nitrite in the presence of a suitable solvent like acetonitrile. This reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes a Sandmeyer reaction to yield the desired nitrobenzonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3,5-Dimethyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in suitable solvents.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3,5-Dimethyl-2-aminobenzonitrile.
Substitution: 3,5-Dimethyl-2-amidobenzonitrile or 3,5-Dimethyl-2-carboxybenzonitrile.
Oxidation: 3,5-Dimethyl-2-nitrobenzoic acid.
科学的研究の応用
3,5-Dimethyl-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,5-Dimethyl-2-nitrobenzonitrile largely depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions include the interaction of the nitro group with reducing agents and the subsequent formation of intermediate species.
類似化合物との比較
Similar Compounds
2-Nitrobenzonitrile: Lacks the methyl groups, making it less sterically hindered.
3,4-Dimethyl-2-nitrobenzonitrile: Similar structure but with different substitution pattern.
4-Nitrobenzonitrile: Lacks the methyl groups and has the nitro group at a different position.
Uniqueness
3,5-Dimethyl-2-nitrobenzonitrile is unique due to the presence of both methyl groups and the nitro group, which influence its reactivity and the types of reactions it can undergo
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
3,5-dimethyl-2-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-7(2)9(11(12)13)8(4-6)5-10/h3-4H,1-2H3 |
InChIキー |
CHYFSKPFYZJAHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13335614.png)
![(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate](/img/structure/B13335617.png)
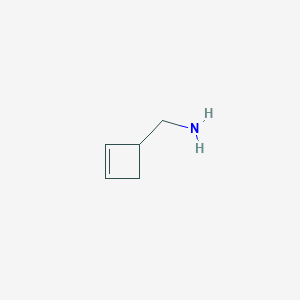
![(1S,4S,7Z,10S,16E,21S)-7-Ethylidene-4,21-diisopropyl-11,11-dimethyl-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentaone](/img/structure/B13335631.png)
![2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B13335632.png)
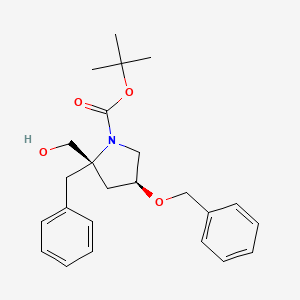
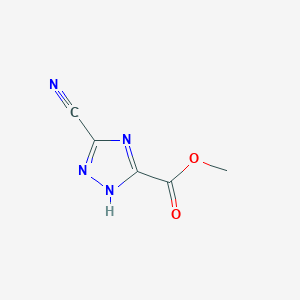
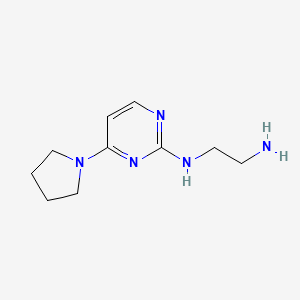
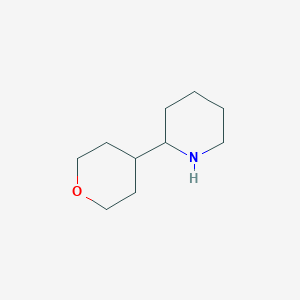
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine](/img/structure/B13335660.png)
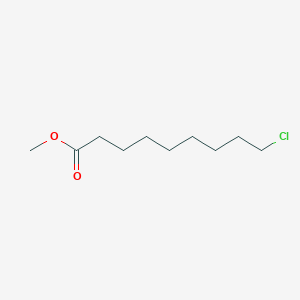
![N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13335677.png)
